molecular formula C10H18Cl2N2O B6335421 [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride CAS No. 941319-37-5

[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride

Cat. No. B6335421
M. Wt: 253.17 g/mol
InChI Key: UWUWTAXZZBMJDS-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

To 3-aminophenol (10.9 g, 100 mmol) in DMF (100 mL) cooled with an ice/H2O bath was added NaH (8.90 g, 222 mmol) in 4 portions. 2-(Dimethylamino)ethylchloride hydrochloride (15.8 g, 110 mmol) was then added in 3 portions and the reaction was stirred at rt overnight. The reaction was poured into H2O (600 mL) and extracted with EtOAc. The combined organic layer was washed with brine, dried (MgSO4) and concentrated. Purification by flash column chromatography (flash chromatography), treatment with HCl (50.0 mL, 4M in dioxane, 200 mmol) and concentration provided the title compound (14.0 g, 56.0 mmol, 56%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.80 (s, 6H), 3.46 (t, J=4.8 Hz, 2H), 4.30 (t, J=4.9 Hz, 2H), 6.58-6.66 (m, 3H), 7.18 (t, J=8.2 Hz, 1H), 8.55 (br.s., 2H), 10.70 (br.s., 1H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[ClH:11].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][Cl:16].Cl>CN(C=O)C.O>[ClH:16].[ClH:11].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][O:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[NH2:1] |f:1.2,3.4,8.9.10|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
15.8 g
Type
reactant
Smiles
Cl.CN(CCCl)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (flash chromatography), treatment

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.CN(CCOC=1C=C(N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 56 mmol
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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